molecular formula C22H26O12 B12318884 [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate

[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate

Cat. No.: B12318884
M. Wt: 482.4 g/mol
InChI Key: DSPUSYGYNSWPGB-UHFFFAOYSA-N
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Description

[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate: is a complex organic compound with the chemical formula C₂₂H₂₆O₁₂ . This compound is characterized by its multiple hydroxyl groups and methoxybenzoate structure, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate typically involves multi-step organic reactionsCommon reagents used include phosgene and acid chlorides .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce alcohols .

Mechanism of Action

The mechanism by which [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate exerts its effects involves its interaction with biological molecules . The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function . Additionally, the compound may act as an enzyme inhibitor , blocking specific biochemical pathways .

Biological Activity

The compound 4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate is a complex polyphenolic glycoside that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C43H48O24C_{43}H_{48}O_{24}, featuring multiple hydroxyl groups that contribute to its biological reactivity. The structure can be represented as follows:

ComponentDescription
IUPAC Name[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
Molecular FormulaC43H48O24C_{43}H_{48}O_{24}
CAS NumberNot available

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively. In vitro studies have shown that it can reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammatory responses. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

Preliminary studies have reported that the compound exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in infectious diseases .

The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving animal models of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to untreated groups. Histological analysis confirmed reduced inflammation in joint tissues .

Study 3: Antimicrobial Testing

A laboratory study assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative treatment option .

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate

InChI

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3

InChI Key

DSPUSYGYNSWPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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